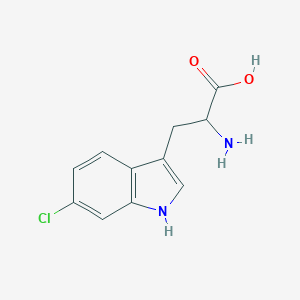

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid

説明

特性

IUPAC Name |

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICLVQOYKYBXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939030 | |

| Record name | 6-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-6-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17808-21-8, 17808-35-4 | |

| Record name | 6-Chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17808-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC49834B5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-6-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278 °C | |

| Record name | (±)-6-Chlorotryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of 6-chloro-L-tryptophan

For researchers, scientists, and professionals in drug development, 6-chloro-L-tryptophan stands as a critical building block in the synthesis of complex bioactive molecules and peptide-based therapeutics. Its unique properties, imparted by the chlorine substitution on the indole ring, make it a valuable component in medicinal chemistry for enhancing metabolic stability and modulating biological activity. This technical guide provides an in-depth overview of the prevailing synthesis and purification methodologies for 6-chloro-L-tryptophan, complete with detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Methodologies

The synthesis of 6-chloro-L-tryptophan can be broadly categorized into chemical and biosynthetic approaches. The choice of method often depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis followed by Enzymatic Resolution

A common and effective method for producing enantiomerically pure 6-chloro-L-tryptophan involves an initial chemical synthesis of the racemic mixture (N-acetyl-6-chloro-D,L-tryptophan) followed by an enzymatic resolution step to selectively isolate the L-enantiomer.

A prevalent chemical synthesis route starts from 6-chloroindole and L-serine.[1] The reaction proceeds through the formation of Nα-acetyl-6-chloro-D,L-tryptophan, which is then subjected to enzymatic hydrolysis.[1][2]

Experimental Protocol: Synthesis of N-acetyl-6-chloro-D,L-tryptophan [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 6-chloroindole (1.0 eq) and L-serine (2.0 eq) in acetic acid.

-

Addition of Reagents: Add acetic anhydride (10.0 eq) to the mixture.

-

Reaction Conditions: Stir the mixture at 73°C for 4 hours under an inert argon atmosphere.

-

Work-up:

-

Concentrate the reaction mixture to approximately half of its original volume.

-

Dilute the concentrated mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude N-acetyl-6-chloro-D,L-tryptophan.

-

Following the synthesis of the racemic N-acetylated intermediate, enzymatic resolution is employed to selectively deacetylate the L-enantiomer.

Experimental Protocol: Enzymatic Resolution of N-acetyl-6-chloro-D,L-tryptophan [1]

-

Enzyme Reaction:

-

Dissolve N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂·6H₂O.

-

Add Acylase I to the solution.

-

Stir the mixture at 37°C for 24 hours, maintaining the pH at 8.0 by the occasional addition of LiOH.

-

-

Enzyme Deactivation and Filtration:

-

Heat the reaction mixture to 60°C for 5 minutes to deactivate the enzyme.

-

Cool the mixture to room temperature and filter through celite.

-

-

Isolation of 6-chloro-L-tryptophan:

-

Acidify the filtrate to approximately pH 3 with HCl.

-

Extract the acidified solution with ethyl acetate to remove the unreacted N-acetyl-6-chloro-D-tryptophan.

-

The aqueous layer containing the desired 6-chloro-L-tryptophan can then be lyophilized to obtain the crude product.

-

Quantitative Data for Chemical Synthesis and Enzymatic Resolution

| Step | Product | Yield |

| Chemical Synthesis | N-acetyl-6-chloro-D,L-tryptophan | 74% |

| Enzymatic Resolution | 6-chloro-L-tryptophan | ~43% (based on the theoretical yield of the L-enantiomer) |

Synthesis and Resolution Workflow

Caption: Workflow for the chemical synthesis of racemic N-acetyl-6-chloro-tryptophan and its subsequent enzymatic resolution to yield 6-chloro-L-tryptophan.

Biosynthesis of Halogenated Tryptophans

An alternative and increasingly attractive approach is the biosynthesis of halogenated tryptophans directly within microbial hosts. Genetically engineered E. coli strains have been developed that can biosynthesize various halogenated tryptophans, including 6-chloro-L-tryptophan.[3] This method leverages flavin-dependent halogenases and the cell's natural tryptophan synthesis machinery.[3]

The process typically involves co-transforming E. coli with plasmids containing the genes for a halogenase and a flavin reductase.[3] When cultured in a medium containing the appropriate halide salt (e.g., sodium chloride), the cells can produce the desired halogenated tryptophan.[3]

Experimental Protocol: Biosynthesis of 6-chloro-L-tryptophan in E. coli [3]

-

Strain Preparation: Co-transform E. coli BL21(DE3) cells with plasmids encoding the desired tryptophan halogenase (e.g., SttH or RebH) and a flavin reductase.

-

Culture and Induction:

-

Grow the transformed cells in a suitable medium (e.g., 2YT) at 37°C until the OD₆₀₀ reaches 0.6.

-

Induce protein expression by adding IPTG and L-arabinose to the culture.

-

Add sodium chloride to the medium to provide the chlorine source.

-

Continue to grow the cells for an additional 20 hours at 25°C.

-

-

Harvesting and Lysis:

-

Harvest the cells by centrifugation.

-

Lyse the cells using a suitable cell lysis reagent.

-

-

Product Analysis: Centrifuge the cell lysate and analyze the supernatant for the presence of 6-chloro-L-tryptophan using LC-MS.

Biosynthesis Pathway

Caption: Simplified biosynthetic pathway for 6-chloro-L-tryptophan in engineered E. coli.

Purification Methods

Following synthesis, purification is crucial to obtain 6-chloro-L-tryptophan of high purity, suitable for downstream applications.

Flash Column Chromatography

For the purification of chemically synthesized and protected forms of 6-chloro-L-tryptophan, such as Fmoc-6-chloro-L-tryptophan, flash column chromatography is a highly effective technique.[1]

Experimental Protocol: Flash Column Chromatography of Fmoc-6-chloro-L-tryptophan [1][4]

-

Sample Preparation: Dissolve the crude Fmoc-protected 6-chloro-L-tryptophan in a minimal amount of the mobile phase.

-

Column Packing: Pack a suitable flash chromatography column with silica gel.

-

Elution: Elute the column with a solvent system of hexanes:ethyl acetate:acetic acid (e.g., in a 10:9:1 ratio).

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Fmoc-6-chloro-L-tryptophan.

Quantitative Data for Flash Column Chromatography

| Product | Purity/Yield |

| Fmoc-6-chloro-L-tryptophan | 98% yield from the Fmoc protection step |

Purification Workflow

Caption: General workflow for the purification of Fmoc-6-chloro-L-tryptophan using flash column chromatography.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

To determine the enantiomeric purity of the final 6-chloro-L-tryptophan product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2]

Experimental Protocol: Chiral HPLC for Optical Purity Determination [2]

-

Chromatographic System: Utilize an HPLC system equipped with a chiral stationary phase, such as a Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)).

-

Mobile Phase: A typical mobile phase consists of methanol/H₂O (98/2) containing formic acid (FA) and diethylamine (DEA) as additives (e.g., 25-75 mM FA and 20-50 mM DEA).

-

Analysis: Inject the 6-chloro-L-tryptophan sample and monitor the elution of the enantiomers. The separation of the L- and D-enantiomers allows for the accurate determination of the optical purity.

Quantitative Data for HPLC Purity Assessment

| Parameter | Value |

| Optical Purity | >99.0% |

This comprehensive guide provides a foundational understanding of the key methodologies for the synthesis and purification of 6-chloro-L-tryptophan. The detailed protocols and process visualizations serve as a practical resource for researchers engaged in the synthesis of modified amino acids and their incorporation into novel therapeutic agents.

References

- 1. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 908847-42-7 | Fmoc-Trp(6-Cl)-OH | Carboxylic Acids | Ambeed.com [ambeed.com]

Technical Guide: Physicochemical Properties of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid, also known as 6-chloro-L-tryptophan, is a halogenated derivative of the essential amino acid L-tryptophan.[1][2] Its structural modification, the presence of a chlorine atom on the indole ring, imparts unique physicochemical characteristics that are of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its relevant biological context.

Physicochemical Properties

The fundamental physicochemical properties of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in research and development.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | [2] |

| Synonyms | 6-chloro-L-tryptophan, 6-Cl-L-Trp | [2] |

| CAS Number | 33468-35-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 238.67 g/mol | [1][2][3][4][5] |

| Melting Point | 270-273 °C | [3] |

| Boiling Point | Not available | |

| Solubility | H₂O: 50 mg/mL (with ultrasonic, warming, and pH adjustment to 12) DMSO: 2 mg/mL (with ultrasonic) Methanol: Slightly soluble | [6] |

| pKa | Not experimentally determined in available literature. A predicted pKa for the Fmoc-protected derivative is 3.72 ± 0.10. | |

| logP (computed) | -0.3 | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties and for the synthesis of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid are provided below.

Synthesis of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid

A general procedure for the synthesis of (S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid involves the following steps:

-

Acetylation: 6-chloroindole is reacted with L-serine in the presence of acetic acid and acetic anhydride. The mixture is heated, and upon workup, yields N-acetyl-6-chloro-D,L-tryptophan.[7]

-

Enzymatic Resolution: The racemic N-acetyl-6-chloro-D,L-tryptophan is dissolved in a phosphate buffer, and an acylase I enzyme is added. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.[7]

-

Separation and Hydrolysis: The resulting mixture of 6-chloro-L-tryptophan and unreacted N-acetyl-6-chloro-D-tryptophan is separated. The isolated N-acetyl-6-chloro-D-tryptophan can be racemized and recycled. The aqueous layer containing the desired L-enantiomer is then lyophilized.[7]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an amino acid can be determined by potentiometric titration. This method involves titrating a solution of the amino acid with a strong acid and a strong base and monitoring the pH change.

-

Preparation: A standard solution of the amino acid (e.g., 0.1 N) is prepared. Standardized solutions of a strong acid (e.g., 0.1 N HCl) and a strong base (e.g., 0.1 N NaOH) are also prepared.

-

Acidic Titration: A known volume of the amino acid solution is titrated with the standardized HCl solution. The pH is recorded after each incremental addition of the acid.[8]

-

Alkaline Titration: A fresh, equal volume of the amino acid solution is titrated with the standardized NaOH solution. The pH is recorded after each incremental addition of the base.[8]

-

Data Analysis: The pH values are plotted against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). For a diprotic amino acid, two pKa values will be observed, corresponding to the carboxyl and amino groups.[8][9]

Determination of Solubility

The solubility of an amino acid derivative can be determined by various methods. A common approach is the shake-flask method.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed container.[10]

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

Biological Context: Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway

Tryptophan and its derivatives are implicated in the kynurenine pathway of tryptophan metabolism, where the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key regulator.[12] IDO1 is an important target in cancer immunotherapy due to its role in mediating immunosuppression in the tumor microenvironment.[12][13]

The IDO1 signaling pathway involves the following key events:

-

IDO1 Induction: Pro-inflammatory cytokines, such as interferon-gamma (IFNγ), released by immune cells in the tumor microenvironment, induce the expression of IDO1 in tumor cells and antigen-presenting cells.[14]

-

Tryptophan Depletion: IDO1 catalyzes the conversion of tryptophan to kynurenine. This leads to the depletion of local tryptophan, an essential amino acid for T-cell proliferation and function.[12][15]

-

Kynurenine Production: The accumulation of kynurenine and its metabolites acts as a signaling molecule, promoting the differentiation of regulatory T-cells (Tregs) and suppressing the activity of effector T-cells and natural killer (NK) cells.[15][16]

-

Immune Suppression: The combined effects of tryptophan depletion and kynurenine accumulation lead to an immunosuppressive tumor microenvironment, allowing the tumor to evade immune surveillance.[15]

Experimental Workflow: IDO1 Inhibition Assay

The inhibitory potential of compounds like 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid on IDO1 can be assessed using a cell-based assay.

-

Cell Culture and IDO1 Induction: A suitable cancer cell line (e.g., HeLa or SK-OV-3) is cultured. IDO1 expression is then induced by treating the cells with IFNγ.[17][18][19]

-

Inhibitor Treatment: The cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.[13][17]

-

Incubation: The cells are incubated to allow for tryptophan catabolism.[13]

-

Sample Preparation: The cell culture supernatant is collected. Proteins are precipitated using trichloroacetic acid (TCA), and the sample is heated to convert N-formylkynurenine to kynurenine.[17][19]

-

Kynurenine Quantification: The concentration of kynurenine in the supernatant is quantified using HPLC.[17][19]

-

Data Analysis: The percentage of IDO1 inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined.[13][17]

References

- 1. nbinno.com [nbinno.com]

- 2. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. GSRS [precision.fda.gov]

- 5. goldbio.com [goldbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 8. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 9. scribd.com [scribd.com]

- 10. microbenotes.com [microbenotes.com]

- 11. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 15. fortislife.com [fortislife.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. benchchem.com [benchchem.com]

- 18. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 6-Chloro-L-Tryptophan in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-L-tryptophan (6-Cl-Trp) is a halogenated derivative of the essential amino acid L-tryptophan. While research on this specific compound is not as extensive as for its parent molecule, emerging evidence points towards its significant biological activity, primarily as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This technical guide provides a comprehensive overview of the known biological activities of 6-Cl-Trp in cell culture, with a focus on its role as an IDO1 inhibitor. It includes available data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows to support further research and drug development efforts in oncology and immunology.

Core Biological Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The primary and most well-documented biological activity of 6-Cl-Trp in a cellular context is the inhibition of IDO1. IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of tryptophan. In various pathological conditions, particularly cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a localized depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This creates an immunosuppressive tumor microenvironment that allows cancer cells to evade immune surveillance.

By inhibiting IDO1, 6-Cl-Trp can attenuate the formation of L-kynurenine from L-tryptophan in cultured cells[]. This restoration of tryptophan levels and reduction of immunosuppressive kynurenines can, in turn, enhance anti-tumor immune responses.

Quantitative Data on IDO1 Inhibition

| Cell Line (example) | Treatment | Expected Outcome |

| HeLa, SKOV-3 | Interferon-gamma (IFN-γ) | Increased IDO1 expression and kynurenine production. |

| HeLa, SKOV-3 | IFN-γ + 6-Cl-Trp | Dose-dependent decrease in kynurenine production. |

Potential for Apoptosis Induction

While direct studies demonstrating that 6-Cl-Trp induces apoptosis are limited, the inhibition of IDO1 by other small molecules has been shown to potentiate T-cell-mediated apoptosis of cancer cells. By blocking the immunosuppressive effects of the kynurenine pathway, IDO1 inhibitors can enhance the cytotoxic activity of immune cells against tumors. Therefore, it is plausible that 6-Cl-Trp, through its IDO1 inhibitory activity, could contribute to an apoptotic phenotype in cancer cells when co-cultured with immune cells.

Signaling Pathways

The expression and activity of IDO1 are intricately regulated by various signaling pathways, primarily initiated by pro-inflammatory cytokines such as IFN-γ. Understanding these pathways is crucial for elucidating the full spectrum of 6-Cl-Trp's biological effects.

IFN-γ/JAK/STAT1 Pathway and IDO1 Expression

The canonical pathway for IDO1 induction involves the binding of IFN-γ to its receptor, leading to the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 1 (STAT1) pathway. Phosphorylated STAT1 translocates to the nucleus and binds to the promoter of the IDO1 gene, initiating its transcription.

Figure 1: IFN-γ signaling cascade leading to IDO1 expression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of inflammation and immune responses. While not the primary driver of IDO1 expression, it can act synergistically with the IFN-γ/STAT1 pathway to enhance IDO1 transcription.

Figure 2: NF-κB pathway and its potential influence on IDO1 expression.

Experimental Protocols

Cell-Based IDO1 Inhibition Assay

This protocol is designed to assess the inhibitory effect of 6-Cl-Trp on IDO1 activity in a cellular context.

Materials:

-

HeLa or SKOV-3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human Interferon-gamma (IFN-γ)

-

6-Chloro-L-Tryptophan (6-Cl-Trp)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB)

-

Acetic acid

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.

-

IDO1 Induction and Inhibitor Treatment:

-

Prepare a stock solution of 6-Cl-Trp in a suitable solvent (e.g., DMSO or sterile water).

-

Prepare serial dilutions of 6-Cl-Trp in culture medium.

-

Remove the old medium from the cells and add 200 µL of fresh medium containing 100 ng/mL of IFN-γ and the desired concentrations of 6-Cl-Trp. Include a positive control (IFN-γ only) and a negative control (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

-

Kynurenine Measurement:

-

After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well to precipitate proteins.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the clear supernatant to another 96-well plate.

-

Add 100 µL of 2% (w/v) DMAB in acetic acid to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in each sample from the standard curve.

-

Determine the percentage of IDO1 inhibition for each concentration of 6-Cl-Trp relative to the IFN-γ-treated control.

-

Plot the percentage of inhibition against the log of the 6-Cl-Trp concentration to determine the IC50 value.

-

Figure 3: Experimental workflow for the IDO1 inhibition assay.

Apoptosis Assay (Conceptual Workflow)

To investigate the potential of 6-Cl-Trp to induce apoptosis, a co-culture system with immune cells would be necessary. The following is a conceptual workflow.

Figure 4: A conceptual workflow for assessing apoptosis induction.

Conclusion and Future Directions

6-Chloro-L-tryptophan demonstrates clear biological activity as an inhibitor of the immunomodulatory enzyme IDO1 in cell culture. Its ability to reduce kynurenine production in IFN-γ-stimulated cancer cells highlights its potential as a therapeutic agent for overcoming tumor immune evasion.

Future research should focus on several key areas:

-

Quantitative Potency: Determining the precise IC50 value of 6-Cl-Trp for IDO1 inhibition in various cancer cell lines is essential for comparative analysis and further development.

-

Mechanism of Action: Elucidating the exact binding mode of 6-Cl-Trp to the IDO1 enzyme will provide valuable insights for the design of more potent and selective inhibitors.

-

Apoptosis and Immune Cell Interaction: Investigating the effects of 6-Cl-Trp on apoptosis induction in co-culture systems with immune cells will clarify its role in promoting anti-tumor immunity.

-

Signaling Pathway Modulation: Further studies are needed to determine if 6-Cl-Trp directly or indirectly modulates key signaling pathways such as STAT1 and NF-κB, beyond its effects on IDO1 activity.

This technical guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of 6-Chloro-L-tryptophan. The provided protocols and pathway diagrams offer a starting point for designing and interpreting experiments aimed at further characterizing this promising compound.

References

The In Vitro Mechanism of Action of 6-Chloro-L-Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-L-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan. In vitro studies have elucidated its primary mechanism of action as a prodrug that is metabolized through the kynurenine pathway to produce bioactive metabolites. This technical guide provides a comprehensive overview of the in vitro mechanism of action of 6-chloro-L-tryptophan, focusing on its interaction with key enzymes of the kynurenine pathway and the subsequent activity of its primary metabolite, 7-chlorokynurenic acid (7-CKA). This document includes a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Prodrug Approach

The primary in vitro mechanism of action of 6-chloro-L-tryptophan is not as a direct inhibitor of a specific target, but rather as a substrate for the initial enzymes of the kynurenine pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1] Upon entering a cell, 6-chloro-L-tryptophan is enzymatically converted into a series of metabolites, with the most functionally significant being 7-chlorokynurenic acid (7-CKA).[2] This conversion effectively makes 6-chloro-L-tryptophan a prodrug for 7-CKA.

The metabolism of 6-chloro-L-tryptophan attenuates the production of L-kynurenine and kynurenic acid from the natural substrate, L-tryptophan, suggesting a competitive substrate mechanism.[2]

Interaction with Kynurenine Pathway Enzymes

The proposed metabolic conversion is as follows:

-

6-chloro-L-tryptophan is taken up by cells.

-

IDO1 or TDO catalyzes the conversion of 6-chloro-L-tryptophan to N-formyl-4-chlorokynurenine.

-

Formamidase subsequently converts N-formyl-4-chlorokynurenine to 4-chlorokynurenine .[2]

-

Kynurenine aminotransferase (KAT) then converts 4-chlorokynurenine to 7-chlorokynurenic acid (7-CKA) .[2]

Quantitative Data

While specific inhibitory or kinetic constants for 6-chloro-L-tryptophan with IDO1 and TDO are not published, the activity of its primary metabolite, 7-CKA, has been quantified.

| Compound | Target | Assay | Value | Reference |

| 7-Chlorokynurenic Acid (7-CKA) | NMDA Receptor (Glycine Site) | Radioligand Binding ([3H]glycine) | IC50 = 0.56 µM | [4] |

| 7-Chlorokynurenic Acid (7-CKA) | NMDA Receptor | Radioligand Binding | IC50 = 169 µM | [4] |

| 7-Chlorokynurenic Acid (7-CKA) | Quisqualate Receptor | Radioligand Binding | IC50 = 153 µM | [4] |

| 7-Chlorokynurenic Acid (7-CKA) | Kainate Receptor | Radioligand Binding | IC50 > 1000 µM | [4] |

| 6-Chloro-L-tryptophan | D-amino acid oxidase (DAO) | Enzyme Inhibition Assay | No inhibitory effect (0-500 μM) | [5] |

Signaling Pathways and Experimental Workflows

Kynurenine Pathway Metabolism of 6-Chloro-L-tryptophan

The following diagram illustrates the metabolic conversion of 6-chloro-L-tryptophan within the kynurenine pathway.

Action of 7-Chlorokynurenic Acid at the NMDA Receptor

The primary bioactive metabolite, 7-CKA, exerts its effect by acting as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

Experimental Workflow for IDO1/TDO Activity Assay

This workflow outlines a general procedure for assessing the impact of 6-chloro-L-tryptophan on IDO1 or TDO activity in vitro.

Experimental Protocols

In Vitro IDO1/TDO Enzyme Activity Assay (Adapted from general protocols)

This protocol provides a framework for assessing the conversion of 6-chloro-L-tryptophan by IDO1 or TDO and its effect on L-tryptophan metabolism.

Materials:

-

Recombinant human IDO1 or TDO enzyme

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

L-tryptophan

-

6-chloro-L-tryptophan

-

Trichloroacetic acid (TCA, 30% w/v)

-

96-well microplate

-

Incubator (37°C and 50°C)

-

Microplate reader or HPLC system for detection

Procedure:

-

Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add enzyme: Add a predetermined amount of recombinant IDO1 or TDO enzyme to each well.

-

Add substrate(s):

-

Control wells: Add L-tryptophan to a final concentration of 400 µM.

-

Test wells: Add 6-chloro-L-tryptophan at various concentrations.

-

Competition wells: Add a fixed concentration of L-tryptophan (e.g., 400 µM) and varying concentrations of 6-chloro-L-tryptophan.

-

-

Incubate: Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction: Terminate the reaction by adding 30% TCA.

-

Hydrolyze N-formylkynurenine: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine products to kynurenine and 4-chlorokynurenine.

-

Centrifuge: Centrifuge the plate to pellet any precipitated protein.

-

Detection: Analyze the supernatant for the presence of kynurenine and 4-chlorokynurenine. This can be done by:

-

Spectrophotometry: Measuring the absorbance at 365 nm for kynurenine. A standard curve for 4-chlorokynurenine would be required.

-

HPLC: For more precise quantification and separation of kynurenine and 4-chlorokynurenine.

-

Cell-Based IDO1 Activity Assay (Adapted from general protocols)

This protocol outlines a method to assess the metabolism of 6-chloro-L-tryptophan in a cellular context.

Materials:

-

HeLa cells or another cell line known to express IDO1 upon stimulation

-

Cell culture medium

-

Interferon-gamma (IFN-γ)

-

L-tryptophan

-

6-chloro-L-tryptophan

-

96-well cell culture plate

-

HPLC system for detection

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows for growth over the course of the experiment.

-

IDO1 Induction: The following day, treat the cells with IFN-γ (e.g., 100 ng/mL) to induce the expression of IDO1.

-

Substrate Addition: After 24-48 hours of IFN-γ stimulation, replace the medium with fresh medium containing:

-

Control wells: L-tryptophan (e.g., 100 µM).

-

Test wells: 6-chloro-L-tryptophan at various concentrations.

-

Competition wells: A fixed concentration of L-tryptophan and varying concentrations of 6-chloro-L-tryptophan.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Sample Preparation: Deproteinate the supernatant, for example, by adding TCA.

-

Detection: Analyze the supernatant for the levels of L-tryptophan, kynurenine, and 4-chlorokynurenine using HPLC.

Conclusion

The in vitro mechanism of action of 6-chloro-L-tryptophan is characterized by its role as a prodrug. It is metabolized by the kynurenine pathway enzymes IDO1 and TDO to produce 7-chlorokynurenic acid, a potent antagonist of the NMDA receptor glycine site. While direct kinetic data for the interaction of 6-chloro-L-tryptophan with IDO1 and TDO is currently lacking, its ability to attenuate the metabolism of L-tryptophan strongly suggests it acts as a competitive substrate. The experimental protocols provided herein offer a framework for further investigation into the precise kinetics and cellular effects of this compound. This understanding is crucial for researchers and drug development professionals exploring the therapeutic potential of modulating the kynurenine pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of L-tryptophan to kynurenate and quinolinate in the central nervous system: effects of 6-chlorotryptophan and 4-chloro-3-hydroxyanthranilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Halogen's Touch: Unearthing Nature's Arsenal of Tryptophan Derivatives

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, Biosynthesis, and Application of Halogenated Tryptophan Derivatives

Introduction

The discovery of naturally occurring halogenated organic compounds has unveiled a vast and largely untapped reservoir of chemical diversity with profound implications for pharmaceutical and biotechnological innovation. Among these, halogenated derivatives of the amino acid tryptophan stand out for their significant and varied biological activities. These molecules, found in a range of organisms from marine invertebrates to terrestrial bacteria, exhibit potent antimicrobial, antitumor, and anti-parasitic properties. The introduction of a halogen atom—most commonly chlorine or bromine—onto the indole ring of tryptophan can dramatically alter its physicochemical properties, leading to enhanced bioactivity and metabolic stability.

This in-depth technical guide provides a comprehensive overview of the discovery of halogenated tryptophan derivatives in nature. It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the biosynthetic pathways, key enzymatic players, and the pharmacological potential of these unique natural products. The guide summarizes quantitative data on the production and efficacy of these compounds, presents detailed experimental protocols for their study, and visualizes the complex biological processes involved.

Quantitative Data on Halogenated Tryptophan Derivatives

The biosynthesis and biological activity of halogenated tryptophan derivatives have been quantified in various studies. The following tables summarize key data on the production yields of these compounds in engineered microbial systems and their antimicrobial efficacy.

Table 1: Biosynthetic Production of Halogenated Tryptophan Derivatives

| Halogenated Tryptophan Derivative | Production Host | Titer/Yield | Reference(s) |

| 6-chloro-tryptophan | Escherichia coli | Not specified | [1] |

| 7-chloro-tryptophan | Escherichia coli | Not specified | [1] |

| 6-bromo-tryptophan | Escherichia coli | Not specified | [1] |

| 7-bromo-tryptophan | Escherichia coli | Not specified | [1] |

| 7-Cl-indole | Corynebacterium glutamicum | 16 mg L-1 | [2] |

| 7-Br-indole | Corynebacterium glutamicum | 23 mg L-1 | [2] |

| 7-Br-tryptamine | Corynebacterium glutamicum | 0.36 g L-1 | [2] |

Table 2: Antimicrobial Activity of Nisin Variants Containing Halogenated Tryptophan

| Nisin Variant | Target Organism | MIC (μg/mL) | Reference(s) |

| Nisin I1W 5FW | Staphylococcus aureus LMG10147 | 2-fold reduction vs. I1W | [3] |

| Nisin I1W 5CW | Staphylococcus aureus LMG10147 | 2-fold reduction vs. I1W | [3] |

| Nisin I1W 5BW | Staphylococcus aureus LMG15975 (MRSA) | 2-fold reduction vs. I1W | [3] |

| Nisin I1W 5FW | Enterococcus faecium LMG16003 (VRE) | Negative impact vs. I1W | [3] |

| Nisin I1W 5CW | Bacillus cereus CH-85 | Reduced activity vs. I1W | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of halogenated tryptophan derivatives, from their biosynthetic production to the assessment of their biological activity.

Biosynthesis of Halogenated Tryptophans in E. coli

This protocol is adapted from methodologies described for the production of halogenated tryptophans using engineered E. coli strains.[1]

a. Strain and Plasmid Construction:

-

Genetically engineer an E. coli strain (e.g., DH10B) to express a tryptophan halogenase (e.g., SttH for 6-halogenation or RebH for 7-halogenation) and a flavin reductase (e.g., Fre).[1]

-

Construct a two-plasmid system: one plasmid encoding the halogenase and flavin reductase, and a second plasmid for expressing a reporter protein (e.g., sfGFP with an amber stop codon) and the engineered aminoacyl-tRNA synthetase/tRNA pair for incorporating the halogenated tryptophan.[1]

b. Culture and Induction:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Inoculate 1 mL of the overnight culture into 100 mL of fresh terrific broth (TB) medium with antibiotics.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Simultaneously, add the desired halide salt (e.g., 50 mM NaCl for chlorination or 20 mM NaBr for bromination) to the culture medium.[1]

-

Continue to incubate the culture at 30°C for 16-20 hours.

c. Extraction and Analysis:

-

Harvest the cells by centrifugation at 4000 x g for 20 min at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15000 x g for 30 min at 4°C.

-

Analyze the supernatant for the presence of halogenated tryptophan derivatives using LC-MS.

In Vitro Halogenase Activity Assay

This protocol describes a typical in vitro assay to determine the activity of a purified flavin-dependent halogenase.[4]

a. Reagents:

-

Purified tryptophan halogenase (e.g., RebH)

-

Purified flavin reductase (e.g., SsuE from E. coli)[4]

-

L-tryptophan (substrate)

-

FAD (flavin adenine dinucleotide)

-

NAD(P)H

-

Halide salt (e.g., NaCl or KBr)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

b. Assay Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM L-tryptophan, 100 µM FAD, 1 mM NAD(P)H, 50 mM NaCl, and 1 µM flavin reductase in a final volume of 200 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 1 µM of the purified halogenase.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to precipitate the proteins.

-

Analyze the supernatant by HPLC or LC-MS to quantify the formation of the halogenated tryptophan product.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of halogenated tryptophan derivatives or peptides containing them.[5]

a. Materials:

-

Test compound (halogenated tryptophan derivative or peptide)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

b. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of the test bacterium in CAMHB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a positive control (bacteria in broth without the test compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Visualizing the Pathways and Processes

To better understand the complex relationships in the discovery and biosynthesis of halogenated tryptophan derivatives, the following diagrams have been generated using Graphviz.

Caption: Biosynthesis of Halogenated Tryptophan Derivatives.

Caption: Experimental Workflow for Discovery and Production.

Conclusion

The exploration of halogenated tryptophan derivatives in nature continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent biological activity of these compounds, coupled with the growing understanding of their biosynthesis, opens up exciting avenues for synthetic biology and metabolic engineering approaches to produce these valuable molecules sustainably. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to advance the study and application of this fascinating class of natural products. The continued investigation into the structure-activity relationships and mechanisms of action of halogenated tryptophans will undoubtedly pave the way for the development of next-generation pharmaceuticals.

References

- 1. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fermentative Production of Halogenated Tryptophan Derivatives with Corynebacterium glutamicum Overexpressing Tryptophanase or Decarboxylase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid, a halogenated derivative of the amino acid tryptophan. Given the importance of tryptophan and its analogues in biological systems and drug development, a thorough understanding of their structural and spectroscopic properties is paramount. This document outlines the predicted and expected data from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analyses are provided, alongside a visual representation of the general experimental workflow. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar compounds.

Introduction

2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid, also known as 6-chloro-tryptophan, is a modified amino acid that holds potential in various fields of research, including peptide synthesis and drug discovery. The introduction of a chlorine atom to the indole ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule compared to its parent compound, L-tryptophan. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such novel compounds. This guide details the expected spectroscopic signatures of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid.

Molecular Structure and Properties

-

IUPAC Name: (2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid[1]

-

Synonyms: 6-Chloro-L-tryptophan[1]

-

Molecular Formula: C₁₁H₁₁ClN₂O₂[1]

-

Molecular Weight: 238.67 g/mol [1]

-

CAS Number: 33468-35-8 (L-isomer)[1]

Spectroscopic Data

Due to the limited availability of published experimental spectra for 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its structural features and comparison with related compounds, such as L-tryptophan and other substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-α | ~ 3.5 - 4.0 | dd | Coupling to H-β protons. |

| H-β | ~ 3.0 - 3.4 | m | Diastereotopic protons, complex multiplet. |

| Indole N-H | > 10.0 | s (br) | Broad singlet, exchangeable with D₂O. |

| Indole H-2 | ~ 7.2 | s | Singlet on the pyrrole ring. |

| Indole H-4 | ~ 7.6 | d | Doublet, ortho coupling to H-5. |

| Indole H-5 | ~ 7.0 | dd | Doublet of doublets, coupling to H-4 and H-7. |

| Indole H-7 | ~ 7.5 | d | Doublet, meta coupling to H-5. |

| Amino (-NH₂) | Variable | s (br) | Broad singlet, exchangeable with D₂O. |

| Carboxyl (-COOH) | > 11.0 | s (br) | Very broad singlet, exchangeable with D₂O. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-COOH) | ~ 170 - 175 | Downfield shift due to electronegative oxygens. |

| C-α | ~ 55 - 60 | Alpha-carbon of the amino acid. |

| C-β | ~ 27 - 32 | Beta-carbon of the amino acid side chain. |

| Indole C-2 | ~ 124 | |

| Indole C-3 | ~ 110 | |

| Indole C-3a | ~ 127 | |

| Indole C-4 | ~ 118 | |

| Indole C-5 | ~ 121 | |

| Indole C-6 | ~ 128 | Carbon bearing the chlorine atom. |

| Indole C-7 | ~ 111 | |

| Indole C-7a | ~ 136 |

Solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 239.0585 | Calculated for C₁₁H₁₂ClN₂O₂⁺. The isotopic pattern of chlorine ([M+2]+H]⁺ at ~241.0555 with ~32% intensity) will be characteristic. |

| [M-H]⁻ | 237.0435 | Calculated for C₁₁H₁₀ClN₂O₂⁻. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine and Indole) | 3200 - 3500 | Medium, broad |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong |

| N-H bend (Amine) | 1580 - 1650 | Medium |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium to strong |

| C-N stretch | 1000 - 1350 | Medium |

| C-Cl stretch | 600 - 800 | Medium to strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Absorption Maxima

| Chromophore | Expected λmax (nm) | Notes |

| Indole | ~ 280 - 290 | The primary absorption is due to the π → π* transitions in the indole ring. The chloro-substitution may cause a slight bathochromic (red) shift compared to unsubstituted tryptophan. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Mass Spectrometry

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile/water (50:50). Further dilute to 1-10 µg/mL for analysis.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is recommended.

-

Positive Ion Mode Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the [M+H]⁺ ion.

-

Acquire spectra in the m/z range of 100-500.

-

-

Negative Ion Mode Acquisition:

-

Reverse the polarity of the ESI source.

-

Optimize source parameters for the [M-H]⁻ ion.

-

Acquire spectra in a similar m/z range.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) at a concentration of ~1 mg/mL. Dilute the stock solution to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Fill the reference cuvette with the solvent used for sample preparation.

-

Fill the sample cuvette with the diluted sample solution.

-

Scan the wavelength range from 200 to 400 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound such as 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid.

Conclusion

The spectroscopic analysis of 2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid is crucial for its definitive identification and characterization. This guide provides a detailed summary of the expected data from ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy. While experimental data is not widely available, the predictions based on its chemical structure and comparison with related molecules offer a solid foundation for researchers. The provided experimental protocols offer a starting point for the systematic analysis of this compound. The integrated workflow emphasizes the logical progression from synthesis to structural elucidation and subsequent applications, providing a clear roadmap for scientists and professionals in the field of drug development and chemical biology.

References

An In-depth Technical Guide to 6-Chloro-L-tryptophan (CAS 33468-35-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan.[][2] Its unique chemical structure imparts specific biological activities that have garnered interest in the fields of medicine and cosmetics. In pharmaceutical research, it is recognized as a potential inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy.[] Furthermore, its properties make it a valuable building block in peptide synthesis and for studying enzymatic processes.[] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and commercial sourcing of 6-Chloro-L-tryptophan.

Chemical and Physical Properties

6-Chloro-L-tryptophan is a non-proteinogenic L-alpha-amino acid where a chlorine atom substitutes the hydrogen at the 6th position of the indole ring.[2] It typically appears as a colorless, off-white, or pale beige solid.[3]

Table 1: Physicochemical Properties of 6-Chloro-L-tryptophan

| Property | Value | Source(s) |

| CAS Number | 33468-35-8 | [4][5] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [5] |

| Molecular Weight | 238.67 g/mol | [4][5] |

| IUPAC Name | (2S)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | [6] |

| Melting Point | 244-246 °C | [3] |

| Boiling Point (Predicted) | 476.9 ± 45.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.22 ± 0.10 | [3] |

| Solubility | Soluble in aqueous acid (slightly) and methanol (very slightly, heated). Soluble in H₂O at 50 mg/mL with ultrasonic warming and pH adjustment to 12. Soluble in DMSO at 2 mg/mL with ultrasonic. | [3][7] |

| Storage Temperature | Room temperature or 2-8°C (sealed in dry conditions). For long-term storage as a powder, -20°C is recommended. | [3][4][7] |

Synthesis Protocols

The synthesis of 6-Chloro-L-tryptophan can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common chemical synthesis route involves the reaction of 6-chloroindole with L-serine in the presence of acetic acid and acetic anhydride, followed by enzymatic resolution.[3]

Experimental Protocol: Chemical Synthesis and Enzymatic Resolution

-

N-acetylation:

-

Dissolve 6-chloroindole (500 mg, 3.31 mmol) and L-serine (695 mg, 6.62 mmol) in acetic acid (10 mL).

-

Add acetic anhydride (3.1 mL, 33.1 mmol) to the mixture.

-

Stir the reaction mixture at 73°C for 4 hours under an argon atmosphere.

-

Concentrate the mixture to half its original volume.

-

Dilute with water and extract with ethyl acetate (EtOAc).

-

Combine the organic layers, dry over sodium sulfate, and evaporate to yield crude N-acetyl-6-chloro-D,L-tryptophan.[3]

-

-

Enzymatic Resolution:

-

Dissolve the crude N-acetyl-6-chloro-D,L-tryptophan (686 mg, 1.45 mmol) in a pH 8.0 phosphate buffer (50 mL) containing 1 mM CoCl₂·6H₂O.

-

Add Acylase I (500 mg) and stir the mixture at 37°C for 24 hours, maintaining the pH at 8.0 with LiOH.

-

After the reaction, heat the mixture to 60°C for 5 minutes, then cool to room temperature and filter.

-

Acidify the filtrate with HCl to approximately pH 3 and extract with EtOAc.

-

The aqueous layer containing 6-Chloro-L-tryptophan can then be lyophilized.[3]

-

-

Purification:

-

The crude product can be further purified by preparative-scale reversed-phase column chromatography.[]

-

Enzymatic Synthesis (Halogenation)

Flavin-dependent halogenases, such as tryptophan 6-halogenase, can catalyze the regioselective chlorination of L-tryptophan to produce 6-Chloro-L-tryptophan. This method is considered more environmentally friendly as it uses halide salts and oxygen at room temperature in aqueous media.[8]

Experimental Workflow: Enzymatic Halogenation of L-tryptophan

The enzymatic halogenation of tryptophan involves a flavin-dependent halogenase which requires a flavin reductase to regenerate the reduced FAD cofactor.

Biological Activity and Mechanism of Action

Inhibition of Indoleamine 2,3-dioxygenase (IDO)

IDO is an enzyme that catabolizes tryptophan along the kynurenine pathway. Elevated IDO activity is associated with various diseases, including cancer and chronic inflammation, as it contributes to an immunosuppressive environment. 6-Chloro-L-tryptophan has been identified as an inhibitor of IDO, making it a compound of interest for the development of novel therapeutics, particularly in oncology.[] By inhibiting IDO, 6-Chloro-L-tryptophan can help to restore immune function within the tumor microenvironment.

Substrate for Halogenases

6-Chloro-L-tryptophan can serve as a substrate for certain halogenase enzymes. For instance, it is utilized by the FADH₂-dependent halogenase KtzQ, which is involved in the biosynthesis of kutznerides.[7][9]

Other Biological Activities

Studies have shown that 6-Chloro-L-tryptophan does not exhibit an inhibitory effect on D-amino acid oxidase (DAO).[7][9]

Signaling Pathway: Enzymatic Chlorination of Tryptophan

The enzymatic chlorination of tryptophan by flavin-dependent halogenases proceeds through the formation of a flavin hydroperoxide intermediate, which then reacts with a chloride ion to generate a potent halogenating species.

Applications in Research and Drug Development

-

Cancer Immunotherapy: As an IDO inhibitor, 6-Chloro-L-tryptophan is a valuable tool for studying the role of the tryptophan catabolism pathway in cancer and for developing new immunotherapeutic agents.[]

-

Peptide Synthesis: It serves as a modified amino acid for incorporation into peptides, which can enhance their biological activity and metabolic stability.[]

-

Cosmetics: 6-Chloro-L-tryptophan has been explored as a skin-whitening agent in cosmetic formulations, aiming to reduce hyperpigmentation.[]

-

Enzyme Studies: It is used as a substrate to investigate the activity and mechanism of halogenase enzymes.[7][9]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the analysis and purification of 6-Chloro-L-tryptophan.

Experimental Protocol: HPLC Analysis

-

Chiral Separation: Enantiomeric separation can be achieved using a Cinchona alkaloid-based zwitterionic chiral stationary phase (CSP) column. This method allows for the determination of the optical purity of synthesized 6-Chloro-L-tryptophan without derivatization.[]

-

Mobile Phase: A mobile phase containing volatile constituents like formic acid (FA) and diethylamine (DEA) is suitable, enabling sensitive mass-spectrometric (MS) detection.[]

-

Detection: The separation can be monitored by UV detection and confirmed by mass spectrometry (LC-MS) to validate the presence of the chlorinated product by its characteristic isotopic pattern.[10]

Commercial Suppliers

A variety of chemical suppliers offer 6-Chloro-L-tryptophan for research and development purposes.

Table 2: Selected Suppliers of 6-Chloro-L-tryptophan (CAS 33468-35-8)

| Supplier | Purity/Grades Offered | Website |

| BOC Sciences | 95% | --INVALID-LINK-- |

| ChemScene | ≥98% | --INVALID-LINK-- |

| MedChemExpress | Inquire for details | --INVALID-LINK-- |

| Santa Cruz Biotechnology | Inquire for details | --INVALID-LINK-- |

| GoldBio | Inquire for details | --INVALID-LINK-- |

| Chemsrc | Various suppliers listed | --INVALID-LINK-- |

| ChemicalBook | Various suppliers listed | --INVALID-LINK-- |

Note: Availability and purity may vary. Please consult the respective supplier's website for the most current information.

Conclusion

6-Chloro-L-tryptophan is a versatile molecule with significant potential in drug discovery and other scientific disciplines. Its role as an IDO inhibitor highlights its promise in the development of new cancer therapies. The availability of both chemical and enzymatic synthesis routes provides flexibility for its production. This guide has summarized the key technical aspects of 6-Chloro-L-tryptophan to support researchers and drug development professionals in their work with this important compound.

References

- 2. 6-chloro-L-tryptophan | C11H11ClN2O2 | CID 10062693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]

- 4. goldbio.com [goldbio.com]

- 5. scbt.com [scbt.com]

- 6. dempochem.com [dempochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enzymatic halogenation of tryptophan on a gram scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Chloro-L-tryptophan | CAS#:33468-35-8 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

Preliminary Investigation of 6-Chloro-Tryptophan as an Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a well-established mechanism of immune escape.[2][3] The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, lead to the arrest of effector T-cell proliferation and the induction of T-cell anergy and apoptosis.[1] Furthermore, these metabolic changes promote the differentiation and activation of regulatory T-cells (Tregs), further contributing to a tolerogenic environment.[3]

Given its significant role in suppressing anti-tumor immunity, IDO1 has become a prime target for therapeutic intervention. The development of IDO1 inhibitors aims to restore tryptophan levels, thereby reactivating T-cell-mediated tumor surveillance. While several IDO1 inhibitors have entered clinical trials, the exploration of novel chemical scaffolds continues to be of high interest.[1] Tryptophan analogues, such as 6-chloro-tryptophan, represent a class of compounds with the potential for competitive inhibition of IDO1. This guide outlines the foundational knowledge and experimental approaches necessary for a preliminary investigation of 6-Cl-Trp as an IDO1 inhibitor.

Quantitative Data on Tryptophan Analogue IDO1 Inhibitors

As of the latest literature review, specific IC50 or Ki values for 6-chloro-tryptophan as an IDO1 inhibitor have not been reported. However, to provide a relevant context for its potential inhibitory activity, the following table summarizes the quantitative data for other tryptophan analogues. It is generally observed that tryptophan analogues exhibit inhibitory effects in the micromolar range.[4]

| Compound | Inhibitor Type | IC50 (μM) | Ki (μM) | Assay System |

| L-Tryptophan (Substrate) | - | - | Km = ~7 | Enzymatic |

| 1-Methyl-D,L-tryptophan | Competitive | - | 34 | Enzymatic |

| 1-Methyl-L-tryptophan | Competitive | - | 19 - 53 | Enzymatic |

| Epacadostat (Reference) | Competitive | 0.072 | - | Enzymatic |

| Navoximod (Reference) | Non-competitive | - | - | Enzymatic |

| BMS-986205 (Reference) | Irreversible | - | - | Enzymatic |

Note: The data presented for reference compounds are to illustrate the potency of well-characterized IDO1 inhibitors. The inhibitory constants for tryptophan analogues are generally higher than these advanced clinical candidates.

Experimental Protocols

The preliminary investigation of a novel IDO1 inhibitor like 6-Cl-Trp typically involves a series of in vitro assays to determine its inhibitory potential and mechanism of action. Below are detailed methodologies for key experiments.

Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of 6-Cl-Trp on the enzymatic activity of purified human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

6-Chloro-tryptophan (test compound)

-

96-well UV-transparent microplates

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the reaction buffer to the wells of a 96-well plate.

-

Add varying concentrations of 6-Cl-Trp (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Add the recombinant human IDO1 enzyme to all wells and incubate for a short period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at 321 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

Objective: To assess the ability of 6-Cl-Trp to inhibit IDO1 activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

6-Chloro-tryptophan (test compound)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed the chosen human cancer cell line in a 96-well plate and allow the cells to adhere overnight.

-

Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ for 24-48 hours.

-

Remove the IFN-γ containing medium and replace it with fresh medium containing varying concentrations of 6-Cl-Trp. Include a vehicle control.

-

Incubate the cells with the test compound for a predetermined period (e.g., 24 hours).

-

After incubation, collect the cell culture supernatant.

-

To measure kynurenine production, add TCA to the supernatant to precipitate proteins. Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new 96-well plate and add Ehrlich's reagent.

-

Incubate at room temperature for 10-20 minutes to allow for color development (a yellow color indicates the presence of kynurenine).

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in each sample and determine the IC50 value of 6-Cl-Trp.

T-Cell Proliferation Assay

Objective: To evaluate the ability of 6-Cl-Trp to rescue T-cell proliferation from IDO1-mediated suppression.

Materials:

-

IDO1-expressing cancer cells (as prepared in the cell-based assay)

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

T-cell proliferation dye (e.g., CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

-

6-Chloro-tryptophan (test compound)

-

Flow cytometer

Procedure:

-

Label PBMCs or T-cells with a proliferation dye according to the manufacturer's protocol.

-

Co-culture the labeled T-cells with IFN-γ-stimulated IDO1-expressing cancer cells in the presence of varying concentrations of 6-Cl-Trp.

-

Include appropriate controls: T-cells alone, T-cells with cancer cells (no inhibitor), and T-cells with a known IDO1 inhibitor.

-

Stimulate T-cell proliferation with anti-CD3/CD28 beads or PHA.

-

Incubate the co-culture for 3-5 days.

-

Harvest the T-cells and analyze their proliferation by flow cytometry. The dilution of the proliferation dye is indicative of cell division.

-

Quantify the percentage of proliferated T-cells in each condition to assess the rescue effect of 6-Cl-Trp.

Signaling Pathways and Experimental Workflows

IDO1-Mediated Immunosuppression Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.

Caption: IDO1 signaling pathway in the tumor microenvironment.

Experimental Workflow for Preliminary Investigation of 6-Cl-Trp

The logical flow for evaluating a novel IDO1 inhibitor is depicted in the following diagram.

Caption: Workflow for the investigation of 6-Cl-Trp as an IDO1 inhibitor.

Conclusion